Ethyl 4-chloro-5-iodopyrimidine-2-carboxylate
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Overview
Description
Ethyl 4-chloro-5-iodopyrimidine-2-carboxylate is a heterocyclic organic compound with the molecular formula C7H6ClIN2O2 and a molecular weight of 312.49 g/mol . This compound is characterized by the presence of both chlorine and iodine atoms attached to a pyrimidine ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-5-iodopyrimidine-2-carboxylate typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of ethyl 4-chloropyrimidine-2-carboxylate with iodine in the presence of a suitable oxidizing agent . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-5-iodopyrimidine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyrimidine derivatives with various functional groups replacing the halogens.
Oxidation and Reduction: Products vary based on the specific reaction but can include hydroxylated or dehalogenated derivatives.
Scientific Research Applications
Ethyl 4-chloro-5-iodopyrimidine-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-chloro-5-iodopyrimidine-2-carboxylate involves its ability to undergo various chemical transformations, making it a versatile intermediate in synthetic chemistry. The presence of both chlorine and iodine atoms allows for selective functionalization, enabling the synthesis of a wide range of derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate: Similar in structure but with a methylthio group instead of iodine.
2-Chloro-5-iodopyridine: A pyridine derivative with similar halogenation but different ring structure.
Uniqueness
Ethyl 4-chloro-5-iodopyrimidine-2-carboxylate is unique due to the presence of both chlorine and iodine atoms on the pyrimidine ring, providing distinct reactivity and functionalization options compared to other similar compounds .
Properties
IUPAC Name |
ethyl 4-chloro-5-iodopyrimidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIN2O2/c1-2-13-7(12)6-10-3-4(9)5(8)11-6/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAPDPAOEQXMRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=N1)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1989671-82-0 |
Source
|
Record name | ethyl 4-chloro-5-iodopyrimidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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